L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl-
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Overview
Description
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- is a peptide compound composed of six amino acids: L-serine, glycine, L-leucine, L-valine, L-phenylalanine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction can produce smaller peptide fragments.
Scientific Research Applications
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate dynamics.
Medicine: The peptide can serve as a model compound for developing peptide-based drugs and therapeutic agents.
Industrial Processes: It is utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- L-Serine, glycyl-L-seryl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, glycyl-L-isoleucyl-L-phenylalanyl-L-leucyl-L-valyl-
- L-Serine, glycyl-L-tyrosyl-L-phenylalanyl-L-leucyl-L-valyl-
Uniqueness
L-Serine, glycyl-L-leucyl-L-valyl-L-phenylalanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence the peptide’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
574750-00-8 |
---|---|
Molecular Formula |
C30H48N6O8 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H48N6O8/c1-16(2)12-20(32-23(38)14-31)26(39)35-24(17(3)4)28(41)33-21(13-19-10-8-7-9-11-19)27(40)36-25(18(5)6)29(42)34-22(15-37)30(43)44/h7-11,16-18,20-22,24-25,37H,12-15,31H2,1-6H3,(H,32,38)(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)/t20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
LVLCTCIHOKFYQH-YNFQPMOCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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